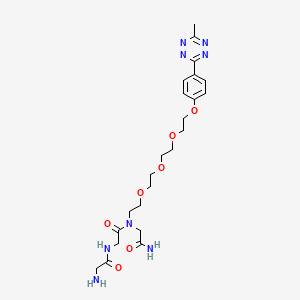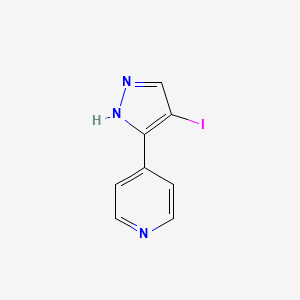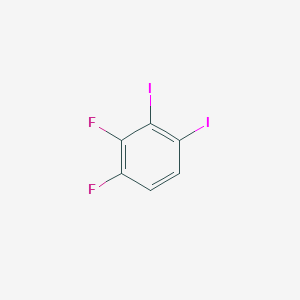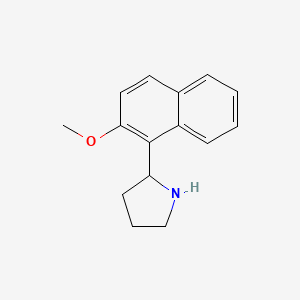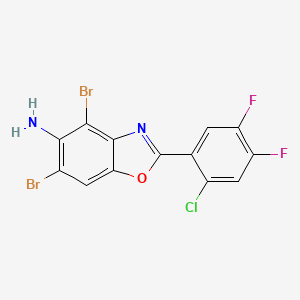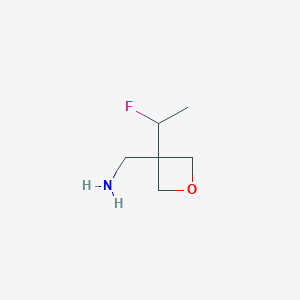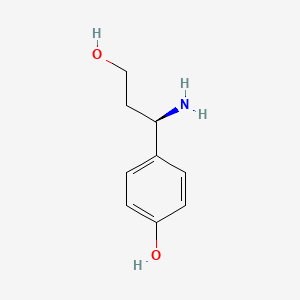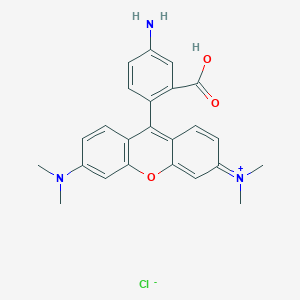
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride, also known as rhodamine B amine, is a synthetic organic compound. It is a derivative of xanthene and is widely used as a dye due to its vibrant color and fluorescence properties. The compound has significant applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride typically involves the condensation of 3,6-bis(dimethylamino)xanthylium chloride with 4-amino-2-carboxyphenyl derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine or alcohol derivatives.
科学研究应用
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in staining biological samples to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent inks, paints, and textiles.
作用机制
The compound exerts its effects primarily through its fluorescence properties. When exposed to light, the compound absorbs energy and emits it as visible light, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
相似化合物的比较
Similar Compounds
Rhodamine 6G: Another xanthene derivative with similar fluorescence properties.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Texas Red: A sulfonated derivative of rhodamine with enhanced water solubility.
Uniqueness
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride is unique due to its specific functional groups, which provide distinct chemical reactivity and fluorescence characteristics. Its amino and carboxy groups allow for versatile chemical modifications, making it suitable for various applications in research and industry.
属性
分子式 |
C24H24ClN3O3 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
[9-(4-amino-2-carboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H23N3O3.ClH/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29;/h5-13,25H,1-4H3,(H,28,29);1H |
InChI 键 |
GWJNWKCJYUHKNR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12850010.png)

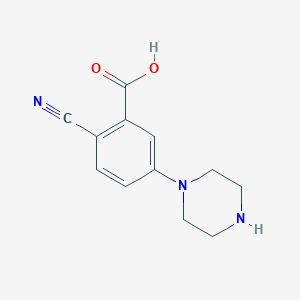

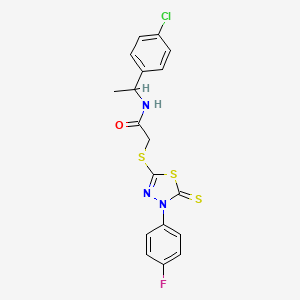

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
